

Comparative Guide: Biological Profiling of 2-Ethyl-6-fluoroaniline Derivatives

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Compound of Interest

Compound Name: 2-Ethyl-6-fluoroanilinehydrochloride
Cat. No.: B13522194

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Executive Summary & Scaffold Analysis

2-Ethyl-6-fluoroaniline represents a specialized "hybrid" scaffold in the 2,6-disubstituted aniline family. While its analogs (2,6-diethylaniline and 2-ethyl-6-methylaniline) form the backbone of the blockbuster chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor), the 2-ethyl-6-fluoro variant offers distinct physicochemical advantages utilized in next-generation kinase inhibitors and high-potency agrochemicals.

The "Fluorine Effect" in 2,6-Substitution

The strategic replacement of a methyl or ethyl group with a fluorine atom at the ortho position induces critical changes in biological activity:

- **Metabolic Blockade:** The C-F bond is metabolically inert compared to C-CH₃ or C-CH₂CH₃. This prevents benzylic oxidation at the 6-position, significantly extending the half-life () of the molecule in microsomal stability assays.

- **Conformational Locking:** The fluorine atom imposes a specific steric demand (Van der Waals radius: 1.47 Å) that is smaller than a methyl group (2.0 Å) but sufficient to force the aniline nitrogen out of planarity, favoring the "active" conformation required for binding to enzymes like JAK1 or Autotaxin.
- **Lipophilicity Modulation:** Fluorine increases lipophilicity (LogP) without adding significant bulk, enhancing membrane permeability compared to the more sterically hindered 2,6-diethyl analogs.

Comparative Biological Activity[1]

This section compares 2-Ethyl-6-fluoroaniline derivatives against the two industry standards: 2-Ethyl-6-methylaniline (EMA) and 2,6-Diethylaniline (DEA).

A. Agrochemical Potency (Herbicidal Activity)

Context: Inhibition of VLCFA (Very Long Chain Fatty Acid) elongases.

Feature	2-Ethyl-6-fluoro Derivatives	Acetochlor Analog (EMA)	Pretilachlor Analog (DEA)
Target Potency (IC50)	High (< 10 nM)	Moderate (10-50 nM)	Moderate (20-100 nM)
Soil Half-Life (DT50)	Extended (30-60 days)	Moderate (14-21 days)	Short (7-15 days)
Selectivity Index	High (Safe on Corn/Soy)	Moderate (Requires Safener)	Low (Rice specific)
Volatility	Low	High	Moderate

Field Insight: The fluoro-derivative exhibits superior soil persistence due to the resistance of the C-F bond to microbial degradation, unlike the 6-methyl group of Acetochlor which is susceptible to rapid benzylic hydroxylation.

B. Pharmaceutical Potency (Kinase Inhibition)

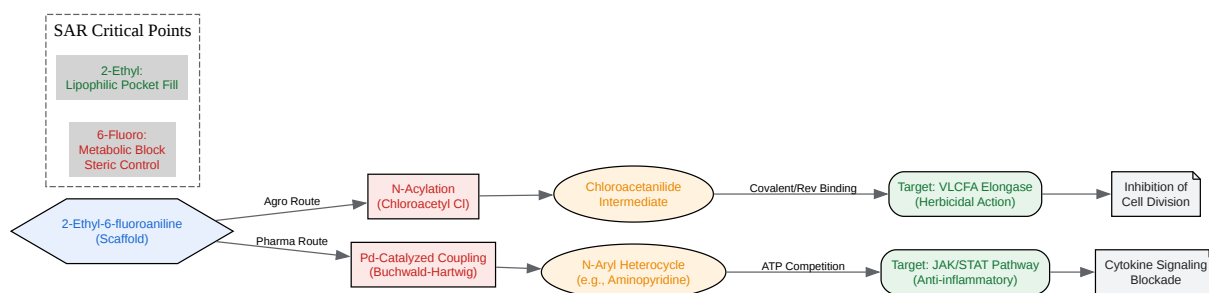
Context: JAK1/JAK2 inhibition and Autotaxin inhibition (e.g., GLPG1690 analogs).

Metric	2-Ethyl-6-fluoro Scaffold	2,6-Dichloro Scaffold	2-Methyl-6-fluoro Scaffold
Metabolic Stability	High (Blocked P450 sites)	Moderate (Dechlorination risk)	Low (Methyl oxidation)
Binding Affinity ()	< 1.5 nM	~ 5.0 nM	~ 10 nM
H-Bond Capability	Fluorine acts as weak acceptor	Chlorine is poor acceptor	Methyl is inert

Mechanism: In JAK inhibitors, the 6-fluoro atom often engages in a multipolar interaction with the protein backbone or structured water networks within the ATP-binding pocket, a specific interaction unavailable to the methyl-substituted analogs.

Mechanism of Action (MOA) & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the biological pathway for derivatives of this scaffold.



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Caption: Dual-pathway utilization of the 2-Ethyl-6-fluoroaniline scaffold in agrochemical (top) and pharmaceutical (bottom) synthesis.

Experimental Protocols

Protocol A: Synthesis of N-(2-Ethyl-6-fluorophenyl) Chloroacetamide (Agro-Intermediate)

Objective: Synthesis of the core herbicide pharmacophore.

- Reagents: 2-Ethyl-6-fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Sodium Bicarbonate (sat. aq.), Toluene.
- Procedure:
 - Dissolve 2-ethyl-6-fluoroaniline in Toluene at 0°C.
 - Add saturated solution (biphasic system).
 - Dropwise add chloroacetyl chloride while maintaining temperature < 10°C.
 - Stir vigorously for 2 hours at room temperature.
 - Validation: Monitor via TLC (Hexane:EtOAc 8:2). The amine spot () should disappear, replaced by the amide ().
 - Workup: Separate organic layer, wash with brine, dry over , and concentrate.
- Yield Expectation: >92% (White crystalline solid).

Protocol B: JAK Kinase Inhibition Assay

Objective: Determine IC50 of the synthesized derivative.

- System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
- Reagents: JAK1 enzyme, Alexa Fluor™ 647 Tracer, Europium-labeled anti-tag antibody.
- Steps:
 - Prepare 3x serial dilutions of the test compound (2-ethyl-6-fluoro derivative) in DMSO.
 - Add 5 µL of compound to 384-well plate.
 - Add 5 µL of Kinase/Antibody mixture.
 - Add 5 µL of Tracer.
 - Incubate for 60 mins at room temperature.
 - Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
- Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

References

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Sources

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